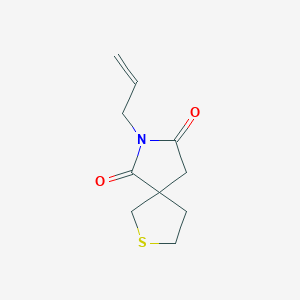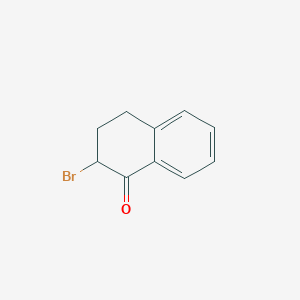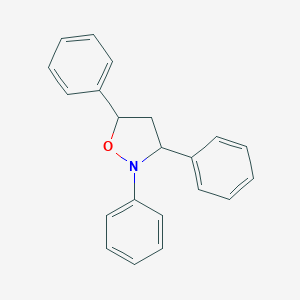![molecular formula C19H20N2S B083378 4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline CAS No. 13242-17-6](/img/structure/B83378.png)
4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline, also known as BTA-EG4, is a fluorescent probe that has been widely used in scientific research. It has a unique structure that makes it useful in many applications, including biological imaging, drug discovery, and material science.
作用机制
4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline works by binding to specific targets, such as proteins or cells, and emitting fluorescence when excited by light. The fluorescence can be detected and measured, allowing researchers to track the location and movement of the target.
生化和生理效应
4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline has no known biochemical or physiological effects on living organisms. It is considered safe for use in scientific research.
实验室实验的优点和局限性
One of the main advantages of 4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline is its high sensitivity and selectivity for certain targets, which makes it a useful tool in many scientific research applications. However, one limitation is that it requires excitation by light, which can limit its use in certain experimental conditions.
未来方向
There are many future directions for the use of 4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline in scientific research. One area of interest is in the development of new drugs, where 4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline can be used to screen for potential new drug candidates. Another area of interest is in the study of protein-protein interactions, where 4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline can be used to visualize the interaction between two proteins. Additionally, 4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline can be used to study the properties of various materials, including polymers and nanoparticles, which has potential applications in fields such as electronics and energy storage.
合成方法
The synthesis of 4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline involves several steps. The first step is the synthesis of 2-aminothiophenol, followed by the synthesis of 2-(2-bromoethenyl)-1,3-benzothiazole. The final step involves the reaction of these two compounds with N,N-diethylaniline to produce 4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline.
科学研究应用
4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline has been used in a variety of scientific research applications, including biological imaging, drug discovery, and material science. In biological imaging, 4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline has been used to label proteins and cells, allowing researchers to visualize their location and movement within living organisms. In drug discovery, 4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline has been used to screen for potential new drugs by measuring their interaction with specific targets. In material science, 4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline has been used to study the properties of various materials, including polymers and nanoparticles.
属性
CAS 编号 |
13242-17-6 |
|---|---|
产品名称 |
4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline |
分子式 |
C19H20N2S |
分子量 |
308.4 g/mol |
IUPAC 名称 |
4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C19H20N2S/c1-3-21(4-2)16-12-9-15(10-13-16)11-14-19-20-17-7-5-6-8-18(17)22-19/h5-14H,3-4H2,1-2H3 |
InChI 键 |
MMIOHWUCIPXLNA-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2 |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2 |
同义词 |
2-p-Diethylaminostyrylbenzothiazole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![5-Hydroxy-8-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B83306.png)






